molecular formula C11H12ClN3O2 B1529063 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1803567-11-4

1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No. B1529063
CAS RN: 1803567-11-4
M. Wt: 253.68 g/mol
InChI Key: QQFNUHFMQQGAKF-UHFFFAOYSA-N
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Description

The compound “3-Aminomethylphenylboronic acid hydrochloride” has a similar structure and might be related to the compound you’re asking about . It’s a type of arylboronic acid .


Molecular Structure Analysis

The molecular formula for “3-Aminomethylphenylboronic acid hydrochloride” is C7H11BClNO2, and its molecular weight is 187.43 .


Physical And Chemical Properties Analysis

The “3-Aminomethylphenylboronic acid hydrochloride” is a solid compound, slightly soluble in water, and should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The pyrazole core of 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride is instrumental in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous pharmacologically active molecules. The compound can undergo various chemical reactions to form complex structures that are often found in drugs with antibacterial, anti-inflammatory, and anticancer properties .

Carbonic Anhydrase Inhibition

Pyrazole derivatives, including our compound of interest, have been studied for their potential as carbonic anhydrase inhibitors. This application is particularly relevant in the treatment of conditions like glaucoma, epilepsy, and altitude sickness. The sulfonamide moiety present in some pyrazole-carboxamides is known for this inhibitory activity, which can be a stepping stone for developing new therapeutic agents .

Antimicrobial and Antioxidant Activities

The pyrazole ring is known to exhibit antimicrobial and antioxidant activities. Derivatives of pyrazole have been synthesized and evaluated for these properties, providing a pathway for the development of new antimicrobial and antioxidant agents. This is crucial in the fight against drug-resistant strains of bacteria and oxidative stress-related diseases .

Agrochemical Applications

Pyrazole derivatives are also prominent in agrochemistry, particularly in crop protection. They serve as the basis for developing herbicides and pesticides. The structural flexibility of pyrazole allows for the synthesis of compounds tailored to target specific pests or weeds, thereby enhancing crop yield and quality .

Coordination Chemistry and Organometallic Chemistry

In coordination chemistry, pyrazole-based ligands can bind to various metals, forming complexes with unique properties. These complexes have applications ranging from catalysis to materials science. Similarly, in organometallic chemistry, pyrazole compounds can act as ligands to transition metals, leading to catalysts that are used in industrial chemical processes .

Drug Discovery and Medicinal Chemistry

The pyrazole moiety is a common feature in many pharmaceuticals due to its bioactive properties. It is involved in the discovery and design of new drugs, with a focus on enhancing efficacy and reducing side effects. The compound’s ability to interact with different biological targets makes it a valuable scaffold in medicinal chemistry .

Protein and Enzyme Investigations

The boronic acid derivative of the compound, such as 3-(Aminomethyl)phenylboronic acid hydrochloride , is used as a ligand in protein and enzyme studies. It helps in elucidating the structure and mechanisms of proteins and enzymes, which is fundamental in understanding biological processes and designing drugs .

Development of Diagnostic and Therapeutic Agents

The compound’s derivatives have been explored for their use in developing diagnostic and therapeutic agents. For instance, they can be functionalized to create targeted drug delivery systems or imaging agents that can aid in the diagnosis and treatment of various diseases .

properties

IUPAC Name

1-[3-(aminomethyl)phenyl]pyrazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c12-7-8-2-1-3-9(6-8)14-5-4-10(13-14)11(15)16;/h1-6H,7,12H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFNUHFMQQGAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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